molecular formula C7H6N2OS B182030 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 700-52-7

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B182030
CAS No.: 700-52-7
M. Wt: 166.2 g/mol
InChI Key: XMDSWVYUSVIUCD-UHFFFAOYSA-N
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Description

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound with the molecular formula C7H6N2OS.

Mechanism of Action

Target of Action

The primary targets of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one are currently unknown. This compound is a structural analog of biogenic purine bases , suggesting it may interact with similar biological targets.

Mode of Action

As a purine analog , it may interact with its targets in a similar manner to other purine-based compounds, potentially interfering with nucleic acid synthesis or signal transduction pathways.

Biochemical Pathways

Given its structural similarity to purine bases , it may impact pathways involving purine metabolism or signaling

Result of Action

Some thiazolopyrimidines, a class of compounds that includes this compound, have demonstrated a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 2-thiouracil derivatives with appropriate phenacyl halides. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide . The process involves heating the reaction mixture to facilitate the cyclization and formation of the thiazolopyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolopyrimidines .

Scientific Research Applications

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antitubercular agent.

    Medicine: Explored for its anti-inflammatory, antihypertensive, antiviral, and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
  • 7,9-Dichloro-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 7-position and the thiazolopyrimidine core structure contribute to its unique pharmacological profile compared to other similar compounds .

Properties

IUPAC Name

7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDSWVYUSVIUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344462
Record name 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-52-7
Record name 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-aminothiazole (5.0 g, 49.930 mmol) in acetic acid (40 ml) was added ethyl acetoacetate (9.746 g, 74.90 mmol) at room temperature. The reaction mixture was heated to reflux for 12 h under nitrogen. The reaction mixture was allowed to cool to room temperature. The residue obtained after concentration of the reaction mixture was basified with saturated solution of sodium bicarbonate and diluted with ethyl acetate (500 ml). The organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated to afford a crude product which was purified by silica gel column chromatography using 1% methanol in chloroform to give 4.20 g of the product as a white solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.746 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-aminothiazole (5 g, 49.931 mmol) in acetic acid (40 ml) was added ethyl acetoacetate (9.48 ml, 74.843 mmol) at room temperature. The reaction mixture was heated to reflux for 12 h under nitrogen. The reaction mixture was cooled to room temperature. The residue obtained after concentration under reduced pressure was basified with saturated NaHCO3 solution and diluted with ethyl acetate (50 ml). The organic layer was washed with brine (100 ml), dried (Na2SO4) and concentrated to afford a crude product which was purified by silica gel column chromatography using 1% methanol in chloroform to give 3.3 g of the product as a white solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.48 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2-aminothiazole (50 g, 499.301 mmol), ethyl acetoacetate (96 ml, 748.885 mmol) and acetic acid (400 ml) was reacted together according to the procedure described in Intermediate 3, Step 1 to afford a crude product which was purified by silica gel column chromatography using 1% methanol in chloroform to give 40 g of the product as a white solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1,3-benzothiazol-2-amine (20 g, 0.133 mmol), ethyl acetoacetate (25.96 g, 0.199 mmol) and acetic acid (150 ml) was reacted together according to the procedure described in Intermediate 3, Step 1 to afford 9 g of the desired product as a pale yellow solid; 1H NMR (300 MHz, CDCl3) δ 2.38 (s, 3H), 6.15 (s, 1H), 6.95 (d, J=4.8 Hz, 1H), 7.94 (d, J=4.8 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one synthesized?

A1: Research demonstrates the synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives using 6-methyl-2-thiouracil as a starting material. Reacting it with 1-acyl-2-bromoacetylenes yields various derivatives, including 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, which was further characterized using X-ray crystallography. Another study explored the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides under different conditions, leading to the formation of 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidine-4(3H)-one and 3-hydroxy-3-aryl-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-one. Cyclization of these intermediates in concentrated sulfuric acid resulted in the formation of 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives.

Q2: What are the potential pharmacological applications of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives?

A2: Research indicates potential anticonvulsant activity associated with 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. Specifically, 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives demonstrated activity in a rat model of pentylenetetrazole-induced seizures. This finding suggests the potential of these compounds as therapeutic agents for epilepsy.

Q3: How do structural modifications of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one influence its biological activity?

A3: The introduction of various substituents at the 3-position of the 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold significantly impacts its anticonvulsant activity. This structure-activity relationship (SAR) suggests that optimizing the substituents at this position could lead to compounds with enhanced potency and selectivity.

Q4: Are there other biological activities associated with 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives?

A4: While not directly related to 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one itself, the derivative 6-[2-[4[bis(4-fluorophenyl)methylene]-1-piperadinyl]- ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (R59022) is a known diacylglycerol kinase inhibitor. R59022 has been shown to inhibit the phosphorylation of 1-oleoyl-2-acetylglycerol (OAG) in platelets, leading to increased protein kinase C activity. This suggests that 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives could potentially be modified to target other enzymes involved in intracellular signaling pathways.

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